molecular formula C8H11NO2S B8273497 Ethyl 3-ethyl-4-isothiazolecarboxylate

Ethyl 3-ethyl-4-isothiazolecarboxylate

Cat. No.: B8273497
M. Wt: 185.25 g/mol
InChI Key: VPBXYWANKIGOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-4-isothiazolecarboxylate is a chemical compound belonging to the class of isothiazole carboxylates. These derivatives are of significant interest in medicinal and agrochemical research due to their potential biological activity. Structural analogs of this compound, such as other alkyl-substituted isothiazole carboxylates, have been investigated for various applications. For instance, certain isothiazole derivatives are known to exhibit nematicidal properties, offering potential for the development of new crop protection agents . Other related compounds have been explored for their herbicidal activity, demonstrating the value of the isothiazole core in designing new active ingredients . The specific mechanism of action for this compound is dependent on the target application and requires further investigation by qualified researchers. As with many specialized organic esters, it serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships and develop novel compounds with optimized properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 3-ethyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3

InChI Key

VPBXYWANKIGOHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-ethyl-4-isothiazolecarboxylate* Isothiazole 3-ethyl, 4-COOEt C₈H₁₁NO₂S 185.24 High lipophilicity; agrochemical uses
Ethyl 3-methylisothiazole-4-carboxylate Isothiazole 3-methyl, 4-COOEt C₇H₉NO₂S 171.22 Enhanced metabolic stability
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Isoxazole 3-ethyl, 5-methyl, 4-COOEt C₉H₁₃NO₃ 195.20 Catalytic applications
Ethyl thiazole-4-carboxylate Thiazole 4-COOEt C₆H₇NO₂S 157.19 Electrophilic reactivity

*Inferred data due to lack of direct evidence.

Research Findings and Implications

  • Heterocycle Reactivity : Isoxazoles (oxygen-containing) are less reactive toward nucleophilic attack than isothiazoles (sulfur-containing), which may influence their utility in catalytic systems .

Preparation Methods

Bromination of this compound Precursors

StepConditionsYieldSource
Thiazolidine oxidationMnO₂, acetonitrile, 60–100°C72%
EsterificationHCl gas, methanol89%

Critical Analysis of Methodologies

Bromination vs. Direct Synthesis

The bromination method is efficient for functionalized derivatives but requires pre-synthesized this compound. Scalability depends on the availability of the parent ester, which lacks detailed protocols in open literature.

Cyclization Efficiency

Thioamide cyclization faces regioselectivity issues, as seen in isoxazole syntheses. For example, ethyl 5-methylisoxazole-4-carboxylate synthesis encounters isomerization due to competing nucleophilic attacks on carbonyl vs. methylene groups. Similar challenges likely plague isothiazole routes, necessitating optimized pH and temperature controls.

Esterification Practicality

Experimental Considerations and Optimization

Solvent and Catalyst Selection

  • Bromination : Use radical-stable solvents (CCl₄) to minimize side reactions.

  • Cyclization : Polar aprotic solvents (DMF) enhance thioamide reactivity.

  • Esterification : Excess ethanol drives equilibrium toward ester formation.

Isomer Control

As observed in isoxazole synthesis , isomer content can reach 2.5% even with optimized conditions. For isothiazoles, lowering reaction temperatures (0–10°C) and using weak bases (sodium acetate) may improve selectivity.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldSource
Cyclization3,4,5-trimethoxybenzoyl chloride, DMA, 80°C70%
EsterificationEthanol, H₂SO₄, reflux85%
PurificationSilica gel, cyclohexane/EtOAc51–70%

Basic: How should researchers safely handle and store this compound?

Methodological Answer:

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation. Electrostatic discharge prevention is critical (e.g., grounded equipment) ().
  • Storage : Refrigerate (2–8°C) in airtight containers with desiccants. Avoid incompatible materials (e.g., strong oxidizers) ().
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign protons and carbons via coupling patterns (e.g., ester carbonyl at ~162 ppm, thiazole protons at 7.5–8.5 ppm) ().
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, thiazole ring vibrations ~1540 cm⁻¹) ().
  • Mass Spectrometry (EI/HRMS) : Confirm molecular weight (e.g., [M]+ at m/z 271.1064) ().
  • X-ray Crystallography : Resolve stereochemistry and crystal packing ().

Q. Table 2: Representative NMR Data (CDCl₃)

Proton/Carbonδ (ppm)Assignment
COOCH₂CH₃4.33 (q), 1.37 (t)Ethyl ester
Thiazole C-S139.7Ring carbon
C=O162.4Ester carbonyl

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) enhance cyclization efficiency ().
  • Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions ().
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) improve acylation kinetics ().
  • In Situ Monitoring : TLC or HPLC tracks intermediate conversion ().

Advanced: What are the strategies to assess the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, analyze degradation via HPLC ().
  • pH Profiling : Dissolve in buffers (pH 1–13), monitor hydrolysis by ¹H NMR (ester cleavage at acidic/basic extremes) ().
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) ().

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites ().
  • Database Mining : Use PISTACHIO or Reaxys to identify analogous reactions (e.g., thiazole alkylation) ().
  • Docking Studies : Screen for bioactivity (e.g., enzyme inhibition) using AutoDock Vina ().

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR with X-ray data to confirm assignments ().
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins ().
  • High-Resolution MS : Confirm molecular formula discrepancies ().

Advanced: What methodologies are used to study its potential in medicinal chemistry?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays ().
  • SAR Studies : Modify substituents (e.g., ethyl → methyl) to correlate structure with activity ().
  • Toxicity Screening : Use zebrafish models or HEK293 cell lines to assess cytotoxicity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.